Vinyl Acetate Monomer: A Comprehensive Technical Guide
Vinyl Acetate Monomer: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Vinyl Acetate Monomer (VAM). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on this versatile chemical compound. This guide includes key data presented in structured tables, summaries of experimental protocols for determining its properties, and visualizations of its chemical structure, reaction pathways, and safety protocols.
Chemical and Physical Properties
Vinyl Acetate Monomer (IUPAC name: Ethenyl acetate) is an organic compound with the chemical formula CH₃CO₂CH=CH₂.[1] It is a colorless, flammable liquid with a characteristic sweet, fruity odor.[1][2] VAM is a crucial industrial chemical, primarily used as a monomer in the production of polymers such as polyvinyl acetate (PVAc) and polyvinyl alcohol (PVOH).[1][3][4]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | Ethenyl acetate | [1] |
| Synonyms | Acetic acid vinyl ester, VAM, Vinyl ethanoate, Acetoxyethene | [1][5] |
| CAS Number | 108-05-4 | [1] |
| Molecular Formula | C₄H₆O₂ | [1][6] |
| Molecular Weight | 86.09 g/mol | [1][7][8] |
| Appearance | Colorless liquid | [1][9][10] |
| Odor | Sweet, pleasant, fruity; can be sharp and irritating | [1][2] |
Physical Properties
The physical properties of Vinyl Acetate Monomer are critical for its handling, storage, and use in various applications.
| Property | Value | Conditions | Reference |
| Boiling Point | 72.7 °C (162.9 °F; 345.8 K) | at 760 mmHg | [1][6][10] |
| Melting Point | -93.5 °C (-136.3 °F; 179.7 K) | [1][10] | |
| Density | 0.934 g/cm³ | at 20 °C | [1][6][11] |
| Viscosity | 0.43 cP | at 20 °C | |
| Vapor Pressure | 11.7 kPa (88 mmHg) | at 20 °C | [6][12] |
| Vapor Density | 3.0 (Air = 1) | [6] | |
| Refractive Index | 1.395 | at 20 °C | [12] |
Solubility
| Solvent | Solubility | Conditions | Reference |
| Water | 2 g/100 mL (Slightly soluble) | at 20 °C | [6] |
| Organic Solvents | Soluble | Ethanol, ether, acetone, benzene, chloroform | [2][9][13] |
Safety and Flammability
Vinyl Acetate Monomer is a hazardous substance requiring careful handling.
| Property | Value | Reference |
| Flash Point | -8 °C (18 °F) (Closed Cup) | [1][6] |
| Autoignition Temperature | 385 °C (725 °F) | [6] |
| Explosive Limits in Air | 2.6 - 13.4 % by volume | [6][14] |
| NFPA 704 Ratings | Health: 2, Flammability: 3, Instability: 2 | [1] |
Experimental Protocols for Property Determination
The following sections summarize the standard methodologies for determining key physical properties of volatile organic liquids like Vinyl Acetate Monomer.
Boiling Point Determination (ASTM D1078)
The boiling point of Vinyl Acetate Monomer is determined using a distillation method compliant with ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[15][16]
Methodology Summary:
-
Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer are assembled.
-
Procedure: A measured volume of the VAM sample is placed in the distillation flask. Heat is applied, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.
-
Data Analysis: The boiling point is typically reported as the temperature at which 50% of the sample has evaporated.
Melting Point Determination (OECD 102)
The melting point of Vinyl Acetate Monomer is determined following the OECD Guideline for the Testing of Chemicals, Section 102, "Melting Point/Melting Range".[7][13][17][18]
Methodology Summary:
-
Apparatus: A capillary tube method is commonly employed. This involves a melting point apparatus with a heated block or bath and a calibrated thermometer or temperature sensor.
-
Procedure: A small, finely powdered sample of the solidified VAM is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate.
-
Data Analysis: The melting range is observed and recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid. For a pure substance, this range is narrow.
Viscosity Measurement (ASTM D445)
The kinematic viscosity of Vinyl Acetate Monomer can be determined using ASTM D445, "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids".[1][2][6][9][14]
Methodology Summary:
-
Apparatus: A calibrated glass capillary viscometer is used, placed in a constant temperature bath.
-
Procedure: A specific volume of the liquid is introduced into the viscometer. The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.
-
Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Chemical Structure and Reactivity
Vinyl Acetate Monomer is a reactive compound due to the presence of both an ester group and a vinyl group.
Caption: Chemical structure of Vinyl Acetate Monomer.
Polymerization
The most significant chemical property of VAM is its ability to undergo polymerization. It readily polymerizes in the presence of free-radical initiators to form polyvinyl acetate.[11][19][20] This process is highly exothermic and can be violent if not controlled.[19][21]
Caption: Simplified workflow of free-radical polymerization of Vinyl Acetate.
Biological Interactions and Metabolism
For professionals in drug development, understanding the metabolic fate of VAM is crucial. In vivo, vinyl acetate is rapidly hydrolyzed by carboxylesterases, primarily in the blood, to acetic acid and vinyl alcohol.[10][12][22] The vinyl alcohol is unstable and quickly tautomerizes to acetaldehyde. Acetaldehyde is then oxidized by aldehyde dehydrogenase to acetic acid.[12] The resulting acetic acid enters the Krebs cycle and is ultimately metabolized to carbon dioxide and water.[12][22]
Caption: Metabolic pathway of Vinyl Acetate Monomer.
Safety and Handling Protocol
Due to its flammability and potential health hazards, strict safety protocols must be followed when handling Vinyl Acetate Monomer.
Caption: General safety and handling workflow for Vinyl Acetate Monomer.
References
- 1. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 2. ASTM D445 - eralytics [eralytics.com]
- 3. Vinyl acetate: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 4. VINYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 8. Synthesis of Polyvinyl Acetate Coatings [en1.nbchao.com]
- 9. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcpolymers.com [mcpolymers.com]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 16. dl.astm.org [dl.astm.org]
- 17. oecd.org [oecd.org]
- 18. laboratuar.com [laboratuar.com]
- 19. icheme.org [icheme.org]
- 20. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 21. gantrade.com [gantrade.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
